In Vitro Potency Profile Against Ethosuximide and Active Metabolite Dimethadione
In a direct head-to-head comparison of anticonvulsant efficacy in a rodent thalamocortical slice model of generalized seizures, the order of effectiveness was Dimethadione ≥ Ethosuximide >> Trimethadione. This potency ranking was established using clinically relevant drug concentrations and directly paralleled the drugs' relative efficacy in blocking T-type calcium currents in thalamic neurons .
| Evidence Dimension | In vitro potency ranking for reducing spontaneous thalamocortical burst complexes (sTBCs) |
|---|---|
| Target Compound Data | Trimethadione: Ranked third (least potent) |
| Comparator Or Baseline | Dimethadione (active metabolite) and Ethosuximide (first-line therapeutic) |
| Quantified Difference | Dimethadione ≥ Ethosuximide >> Trimethadione (qualitative potency ranking) |
| Conditions | Rodent thalamocortical slices perfused with Mg2+-free medium to elicit epileptiform discharges |
Why This Matters
This direct comparative data establishes Trimethadione's relative in vitro potency profile, which is essential for researchers selecting compounds for T-type calcium channel studies or in vitro seizure models where a lower-potency reference standard is required.
- [1] Zhang YF, Gibbs JW, Coulter DA. Anticonvulsant drug effects on spontaneous thalamocortical rhythms in vitro: ethosuximide, trimethadione, and dimethadione. Epilepsy Res. 1996;23(1):15-36. PMID: 8925801. View Source
